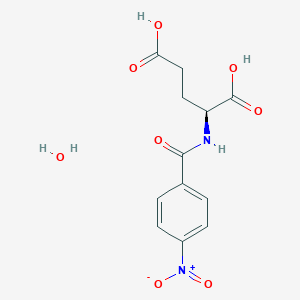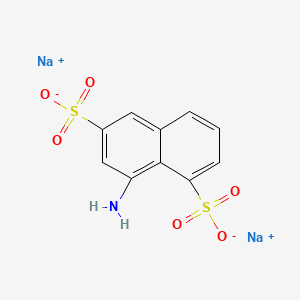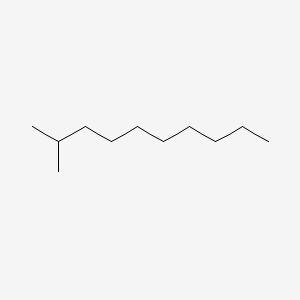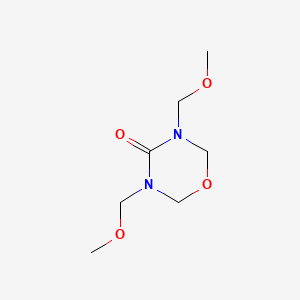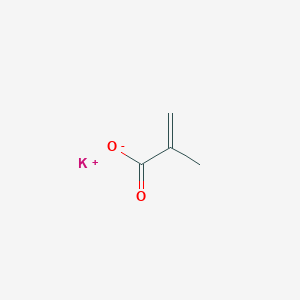
potassium;2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-methylprop-2-enoate, also known as potassium methacrylate, is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of methacrylic acid and appears as a white crystalline powder. This compound is known for its use in various industrial applications, particularly in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-methylprop-2-enoate can be synthesized through the neutralization reaction of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the salt. The reaction can be represented as follows:
CH2=C(CH3)COOH+KOH→CH2=C(CH3)COOK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as filtration, drying, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) polymers, which are used in coatings, adhesives, and resins.
Substitution Reactions: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion.
Major Products Formed
Poly(methacrylate) Polymers: Used in various industrial applications.
Substituted Methacrylates: Depending on the substituting cation.
Addition Products: Halogenated methacrylates or other addition compounds.
Scientific Research Applications
Potassium;2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the development of contact lenses and dental materials.
Industry: Applied in the production of adhesives, coatings, and ion-exchange resins.
Mechanism of Action
The mechanism of action of potassium;2-methylprop-2-enoate primarily involves its ability to polymerize and form cross-linked networks. In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner. The potassium ion can also participate in ion-exchange processes, making it useful in water treatment and purification .
Comparison with Similar Compounds
Similar Compounds
Sodium methacrylate: Similar in structure but contains sodium instead of potassium.
Calcium methacrylate: Contains calcium and is used in similar applications.
Ammonium methacrylate: Contains ammonium and is used in polymer synthesis.
Uniqueness
Potassium;2-methylprop-2-enoate is unique due to its specific ion-exchange properties and its ability to form stable polymers with desirable mechanical and chemical properties. Its potassium ion provides distinct advantages in certain applications, such as enhanced solubility and reactivity compared to its sodium and calcium counterparts .
Properties
IUPAC Name |
potassium;2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCSBYSPJHDJX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
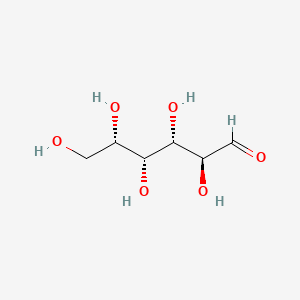
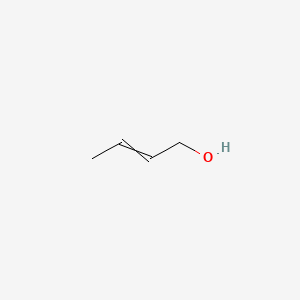
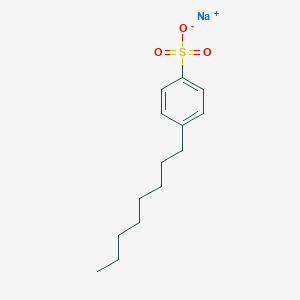






![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
